molecular formula C16H5F8NO2 B6312205 Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate CAS No. 1357623-81-4

Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate

Cat. No.: B6312205
CAS No.: 1357623-81-4
M. Wt: 395.20 g/mol
InChI Key: PSSIOUHRAHKCGP-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate typically involves the reaction of methyl cyanoacetate with 2,3,5,6-tetrafluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis to release active intermediates. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable for specific applications that require high stability and reactivity .

Properties

IUPAC Name

methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5F8NO2/c1-27-15(26)16(4-25,9-11(21)5(17)2-6(18)12(9)22)10-13(23)7(19)3-8(20)14(10)24/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSIOUHRAHKCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)(C1=C(C(=CC(=C1F)F)F)F)C2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5F8NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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